molecular formula C20H14N4O4 B11710967 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate

Cat. No.: B11710967
M. Wt: 374.3 g/mol
InChI Key: HOKJWIQVBZTBLY-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is a chemical compound known for its unique structure and properties It is a derivative of benzotriazole and nitrobenzoate, which are commonly used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzotriazole ring can be oxidized to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Oxidized benzotriazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects in treating specific diseases.

    Industry: Utilized as a UV stabilizer in plastics and coatings to enhance durability and longevity.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can bind to active sites, inhibiting the activity of specific enzymes. Additionally, the nitrobenzoate group can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,2,3-benzotriazol-2-yl)-5-methylphenyl 3-nitrobenzoate
  • 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzoate

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C20H14N4O4

Molecular Weight

374.3 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] 3-nitrobenzoate

InChI

InChI=1S/C20H14N4O4/c1-13-9-10-19(28-20(25)14-5-4-6-15(12-14)24(26)27)18(11-13)23-21-16-7-2-3-8-17(16)22-23/h2-12H,1H3

InChI Key

HOKJWIQVBZTBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3

Origin of Product

United States

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